3-(4-Methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
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Overview
Description
It is reported as an inhibitor of proteinase 3, an enzyme involved in various inflammatory processes . This compound has garnered interest due to its potential therapeutic applications in treating inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-methoxybenzoyl chloride with 5,5-dimethyl-1,3-oxazolidine-2,4-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group in the oxazolidine ring can yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-carboxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione.
Reduction: Formation of 3-(4-methoxybenzyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model inhibitor to study the activity of proteinase 3. It helps in understanding the enzyme’s mechanism and developing other inhibitors with improved efficacy .
Biology
In biological research, the compound is used to investigate the role of proteinase 3 in various cellular processes, including apoptosis and inflammation .
Medicine
Medically, the compound has potential therapeutic applications in treating inflammatory diseases such as chronic obstructive pulmonary disease and rheumatoid arthritis .
Industry
In the pharmaceutical industry, this compound serves as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The compound exerts its effects by inhibiting proteinase 3, a serine protease involved in the degradation of extracellular matrix proteins. By binding to the active site of proteinase 3, the compound prevents the enzyme from interacting with its substrates, thereby reducing inflammation . The molecular targets include the catalytic triad of proteinase 3, which consists of serine, histidine, and aspartate residues .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
- 3-(4-chlorobenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
- 3-(4-fluorobenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, This compound exhibits higher specificity and potency in inhibiting proteinase 3. The presence of the methoxy group enhances its binding affinity to the enzyme’s active site, making it a more effective inhibitor .
Properties
Molecular Formula |
C13H13NO5 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO5/c1-13(2)11(16)14(12(17)19-13)10(15)8-4-6-9(18-3)7-5-8/h4-7H,1-3H3 |
InChI Key |
ZYRNCIWULACSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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